molecular formula C15H22ClN3O B2911213 6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide CAS No. 1387768-70-8

6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide

Cat. No. B2911213
CAS RN: 1387768-70-8
M. Wt: 295.81
InChI Key: PDSAWJSLCPKGPZ-UHFFFAOYSA-N
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Description

6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide, also known as JNJ-40411813, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide is a selective inhibitor of the protein kinase CK1α. CK1α is a serine/threonine kinase that plays a key role in regulating the activity of several signaling pathways that are involved in cancer cell growth and survival. By inhibiting CK1α, 6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide disrupts these signaling pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, 6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival. 6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide has also been shown to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One advantage of 6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide is that it has shown promising results in preclinical studies and is currently being evaluated in clinical trials. Another advantage is that 6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide is a selective inhibitor of CK1α, which may reduce the risk of off-target effects. However, one limitation of 6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide is that it may have limited efficacy in certain types of cancer. Additionally, the synthesis of 6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide is complex and may be difficult to scale up for large-scale production.

Future Directions

There are several future directions for the development of 6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide. One direction is to evaluate the efficacy of 6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to identify biomarkers that can predict the response of cancer cells to 6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide. Additionally, further research is needed to understand the mechanism of action of 6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide and to identify potential off-target effects. Finally, the scalability of the synthesis of 6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide needs to be optimized for large-scale production.

Synthesis Methods

The synthesis of 6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide involves several steps. The starting material for the synthesis is 6-chloronicotinic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(3-methylpiperidin-1-yl)propan-1-amine to form the intermediate. The intermediate is then reacted with 2,6-dimethylpyridine-3-carboxamide to form the final product, 6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide.

Scientific Research Applications

6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide has been shown to inhibit the growth of various types of cancer cells, including lung cancer, breast cancer, and colon cancer. In preclinical studies, 6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors), and inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival.

properties

IUPAC Name

6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O/c1-11-4-3-7-19(9-11)10-12(2)18-15(20)13-5-6-14(16)17-8-13/h5-6,8,11-12H,3-4,7,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSAWJSLCPKGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(C)NC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide

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